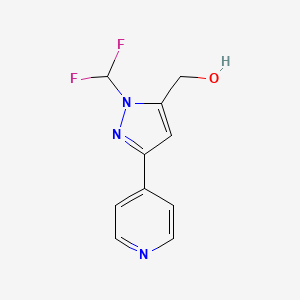
(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol
Vue d'ensemble
Description
(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C10H9F2N3O and its molecular weight is 225.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C10H10F2N4O
- Molecular Weight: 224.21 g/mol
- CAS Number: 2092064-83-8
The presence of a difluoromethyl group and a pyridinyl moiety contributes to its distinctive properties, which may influence its interaction with biological targets.
Biological Activity
Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:
1. Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. Notably, a study reported that certain pyrazole derivatives showed enhanced activity when combined with doxorubicin, indicating potential for synergistic effects in treating resistant cancer types such as Claudin-low breast cancer .
2. Antimicrobial Properties
Pyrazole derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that some synthesized pyrazoles exhibit notable antifungal activity, making them candidates for further development as antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.
3. Anti-inflammatory Effects
Recent research highlighted the anti-inflammatory potential of pyrazole compounds. For example, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium, suggesting their utility in treating inflammatory conditions .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. The difluoromethyl and pyridinyl groups may enhance binding affinity and selectivity towards these targets, influencing cellular signaling pathways and metabolic processes .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the pyrazole ring via cyclization.
- Introduction of the difluoromethyl and pyridinyl groups under controlled conditions.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Table 1: Comparison of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of various pyrazole derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines, revealing that certain compounds exhibited significant cytotoxicity and enhanced effects when combined with doxorubicin .
Case Study 2: Antimicrobial Testing
Another research focused on synthesizing pyrazole carboxamides, which displayed potent antifungal activity against several pathogenic fungi, highlighting their potential as therapeutic agents in infectious diseases .
Propriétés
IUPAC Name |
[2-(difluoromethyl)-5-pyridin-4-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-10(12)15-8(6-16)5-9(14-15)7-1-3-13-4-2-7/h1-5,10,16H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMBQPLBWPVUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CO)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















